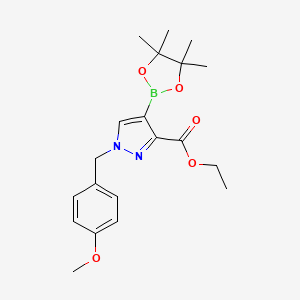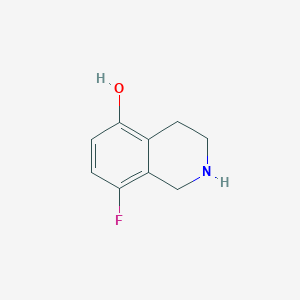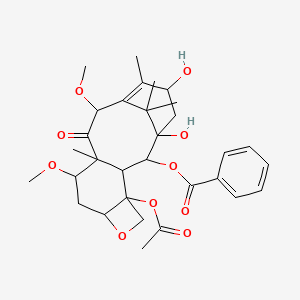![molecular formula C57H89ClN2O16 B12290341 3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)
3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “Ácido 3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-metoxietoxi)etoxi]etoxi]etoxi]etoxi]etoxi]etoxi]etoxi]etil]-3,3-dimetilindol-2-ilideno]penta-1,3-dienil]-3,3-dimetilindol-1-io-1-il]etoxi]etoxi]etoxi]etoxi]etoxi]propanoico; cloruro” es una molécula orgánica compleja
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de una molécula tan compleja normalmente implica múltiples pasos, incluida la formación del núcleo de indolio, la unión de grupos etoxilo y el ensamblaje final de la molécula. Cada paso requeriría reactivos y condiciones específicas, como catalizadores, disolventes y control de temperatura.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Potencialmente alterando los grupos etoxilo o el núcleo de indolio.
Reducción: Posiblemente afectando los dobles enlaces en el grupo penta-1,3-dienil.
Sustitución: Reemplazando uno de los grupos etoxilo con otro grupo funcional.
Reactivos y Condiciones Comunes
Los reactivos comunes para estas reacciones podrían incluir agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución.
Productos Principales
Los productos principales dependerían de las condiciones de reacción específicas, pero podrían incluir versiones modificadas del compuesto original con diferentes grupos funcionales o estados de oxidación alterados.
Aplicaciones Científicas De Investigación
El compuesto podría tener varias aplicaciones en la investigación científica, que incluyen:
Química: Como bloque de construcción para moléculas más complejas o como reactivo en síntesis orgánica.
Biología: Posible uso en el estudio de procesos celulares o como marcador fluorescente debido al núcleo de indolio.
Medicina: Posibles aplicaciones en el desarrollo de fármacos o como herramienta de diagnóstico.
Industria: Uso en ciencia de materiales para desarrollar nuevos polímeros o como componente en dispositivos electrónicos.
Mecanismo De Acción
El mecanismo de acción dependería de la aplicación específica, pero podría implicar interacciones con dianas moleculares como enzimas, receptores o ácidos nucleicos. Las vías involucradas podrían incluir la transducción de señales, los procesos metabólicos o la regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares podrían incluir otras moléculas basadas en indolio o aquellas con múltiples grupos etoxilo.
Singularidad
La singularidad de este compuesto reside en su estructura específica, que combina múltiples grupos etoxilo con un núcleo de indolio, lo que potencialmente ofrece propiedades únicas como una mayor solubilidad, estabilidad o reactividad en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C57H89ClN2O16 |
|---|---|
Peso molecular |
1093.8 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H |
Clave InChI |
UGQMQMLGHBYOHY-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B12290276.png)
![7-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12290278.png)
![Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12290281.png)
![tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B12290300.png)


![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)
![Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane](/img/structure/B12290330.png)
![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)


![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)

